Cas no 86-48-6 (1-hydroxynaphthalene-2-carboxylic acid)

1-Hydroxynaphthalene-2-carboxylic acid is a versatile intermediate in organic synthesis. Its unique structure and functional groups offer advantages in various applications, including pharmaceuticals, dyes, and agrochemicals. It exhibits solubility in water and some organic solvents, facilitating its handling and incorporation into chemical processes.
1-hydroxynaphthalene-2-carboxylic acid structure
86-48-6 structure
商品名:1-hydroxynaphthalene-2-carboxylic acid
CAS番号:86-48-6
MF:C11H8O3
メガワット:188.179423332214
MDL:MFCD00003960
CID:34378
PubChem ID:6844

1-hydroxynaphthalene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-Hydroxy-2-naphthoic acid
    • 1-Naphthol-2-carboxylic acid
    • 2-Naphthalenecarboxylic acid, 1-hydroxy-
    • 1-hydroxynaphthalene-2-carboxylic acid
    • 2-Hydroxy-1-naphthoic acid
    • 1-Hydroxy-2-naphthalenecarboxylic Acid
    • 2-Carboxy-1-naphthol
    • 2-Naphthoic acid, 1-hydroxy-
    • alpha-Hydroxynaphthoic acid
    • U8LZ3R07L8
    • SJJCQDRGABAVBB-UHFFFAOYSA-N
    • 1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID
    • Xinafoic acid
    • CARBOXYNAPHTHOL
    • LDHA Inhibitor, 5
    • a-Hydroxynaph
    • bmse000689
    • 7-Naphthol-2-carboxaldehyde
    • hydroxynaphthalene-2-carboxylic acid
    • AKOS001080081
    • EN300-16632
    • 1-Hydroxy-2-naphthoic acid, >=97.0%
    • AC-13237
    • 86-48-6
    • NSC-3717
    • CHEBI:36108
    • EINECS 201-674-0
    • 1-oxidanylnaphthalene-2-carboxylic acid
    • CHEMBL229299
    • 1-Hydroxy-2-naphthoate
    • DTXSID5058937
    • FT-0607923
    • C03203
    • SCHEMBL25244
    • SY007524
    • CS-W016819
    • A841684
    • InChI=1/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14
    • NSC 3717
    • AI3-28524
    • s6364
    • BDBM50219487
    • UNII-U8LZ3R07L8
    • BBL027444
    • HMS1719F05
    • 1-Hydroxy-2-naphthoicacid
    • D70638
    • 1-Hydroxynaphthalenecarboxylic acid-(2)
    • H0796
    • STL373496
    • Q27104334
    • 1HN
    • BP-12641
    • HY-W016103
    • .alpha.-Hydroxynaphthoic acid
    • Z56347239
    • 1-hydroxy-2-naphthalene carboxylic acid
    • 1-hydroxynaphthalene-2-carboxylate
    • F2191-0001
    • NSC3717
    • FS-3779
    • Oprea1_291089
    • 1 -hydroxy-2-naphthoic acid
    • H0279
    • W-104066
    • 1-hydroxy-2-naphthoesyre
    • 1-HYDROXY-2-NAPHTHOIC ACID [MI]
    • MFCD00003960
    • 1-Hydroxy-2-naphthalenecarboxylic acid (ACI)
    • 2-Naphthoic acid, 1-hydroxy- (8CI)
    • 1-Hydroxy 2-naphthalic acid
    • H 0279
    • α-Hydroxy-β-naphthoic acid
    • NS00022846
    • 1-hydroxy-2-Naphthoic acid,98%
    • DB-056929
    • MDL: MFCD00003960
    • インチ: 1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
    • InChIKey: SJJCQDRGABAVBB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O
    • BRN: 974438

計算された属性

  • せいみつぶんしりょう: 188.04700
  • どういたいしつりょう: 188.047
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: 白から赤の結晶
  • 密度みつど: 1.2100 (rough estimate)
  • ゆうかいてん: 195°C(lit.)
  • ふってん: 283.17°C (rough estimate)
  • フラッシュポイント: 華氏温度:302°f
    摂氏度:150°c
  • 屈折率: 1.6310 (estimate)
  • ようかいど: alcohol: freely soluble
  • すいようせい: お湯に溶ける
  • PSA: 57.53000
  • LogP: 2.24360
  • マーカー: 4834
  • じょうきあつ: 0.0±0.9 mmHg at 25°C
  • ようかいせい: エタノール、エーテル、ベンゼン、トリクロロメタン、アルカリ溶液に溶解し、熱湯に微溶解し、冷水にほとんど溶解しない。

1-hydroxynaphthalene-2-carboxylic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • 危険物標識: Xi
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R36/37/38
  • TSCA:Yes

1-hydroxynaphthalene-2-carboxylic acid 税関データ

  • 税関コード:29182910
  • 税関データ:

    中国税関コード:

    2918290000

    概要:

    2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

1-hydroxynaphthalene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB117294-100 g
1-Hydroxy-2-naphthoic acid, 98%; .
86-48-6 98%
100g
€83.40 2023-05-10
ChemScence
CS-W016819-1000g
1-Hydroxy-2-naphthoic acid
86-48-6 99.70%
1000g
$82.0 2021-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003936-500g
1-hydroxynaphthalene-2-carboxylic acid
86-48-6 98%
500g
¥675 2024-05-21
Key Organics Ltd
FS-3779-1MG
1-Hydroxy-2-naphthoic acid
86-48-6 >95%
1mg
£37.00 2025-02-09
eNovation Chemicals LLC
D277827-100g
1-Hydroxy-2-naphthoic acid
86-48-6 97%
100g
$200 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H62570-500g
1-Hydroxy-2-naphthoic acid
86-48-6 98%
500g
¥147.0 2023-09-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S30131-25g
1-Hydroxy-2-naphthoic acid
86-48-6 BR,98%
25g
¥28.00 2021-09-02
Life Chemicals
F2191-0001-5g
1-hydroxynaphthalene-2-carboxylic acid
86-48-6 95%
5g
$60.0 2023-09-06
TRC
H950850-25g
1-Hydroxy-2-naphthoic Acid
86-48-6
25g
$92.00 2023-05-18
TRC
H950850-50g
1-Hydroxy-2-naphthoic Acid
86-48-6
50g
$ 115.00 2023-09-07

1-hydroxynaphthalene-2-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma
Awad, Mohamed; Hammad, Mohamed A. ; Abdel-Megied, Ahmed M. ; Omar, Mahmoud A., Luminescence, 2018, 33(5), 913-918

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Methanol ;  1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
リファレンス
Improved process for the preparation of salmeterol xinafoate
, India, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
An improved process for the preparation of salmeterol xinafoate
, India, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Isopropanol ;  rt → 70 °C; 8 h, 70 °C
リファレンス
Synthesis route of salmeterol xinafoate
Jiang, Zhi-gan; Hua, Zheng-mao; Mai, Lu-gen; Yang, Li-ge, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Phenethanolamine derivatives useful in the treatment of respiratory problems
, Federal Republic of Germany, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Acetone ;  3 - 4 h, 25 - 35 °C
リファレンス
Preparation of salmeterol and salts thereof
, India, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Preparation of salmeterol and its application
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity
Reddy, Sahadeva; Rajan, S. T.; Parusuramudu; Reddy, Raghupathi; Chakravarthy, I. E., Pharma Chemica, 2016, 8(8), 28-35

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Process for preparation of salmeterol
, India, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 4 h, 1.2 - 1.4 atm, rt → 160 °C; 1 h, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Carboxylation of naphthols with sodium ethyl carbonate
Suerbaev, Kh. A.; et al, Neftekhimiya, 2005, 45(5), 364-366

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 2,2,2-Trifluoroethanol ,  Silver acetate Catalysts: Palladium diacetate ,  BOC-L-leucine Solvents: 1,2-Dichloroethane ;  5 min, 95 °C; 18 h, 95 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
リファレンス
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Wang, Yang; et al, Angewandte Chemie, 2015, 54(7), 2255-2259

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Carbon disulfide
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

ごうせいかいろ 13

はんのうじょうけん
1.1 -
2.1 Reagents: Oxygen ;  1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Carboxylation of hydroxyarenes with metal alkyl carbonates
Suerbaev, Khakim A.; et al, Green Processing and Synthesis, 2015, 4(2), 91-96

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Ethyl bromide ,  Magnesium Solvents: Diethyl ether
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Ethyl acetoacetate
リファレンス
Studies on 1-hydroxy-2-naphthoic and 3-hydroxy-2-naphthoic acid hydrazides
Pant, U. C.; et al, Revue Roumaine de Chimie, 1979, 24(3), 471-82

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
1.2 Solvents: Benzene ;  1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Water ;  rt → 37 °C; 24 h, pH 7, 1 atm, 37 °C
リファレンス
Catalyst-free aerobic oxidation of aldehydes into acids in water under mild conditions
Zhang, Yue; et al, Green Chemistry, 2017, 19(23), 5708-5713

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen ;  1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Carboxylation of hydroxyarenes with metal alkyl carbonates
Suerbaev, Khakim A.; et al, Green Processing and Synthesis, 2015, 4(2), 91-96

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Iron perchlorate hexahydrate Solvents: Methanol ;  rt; 4 h, rt
リファレンス
Mimicking the Aromatic-Ring-Cleavage Activity of Gentisate-1,2-Dioxygenase by a Nonheme Iron Complex
Rahaman, Rubina; et al, Angewandte Chemie, 2016, 55(44), 13838-13842

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Triethylaluminum Solvents: Diethyl ether ,  Hexane
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

ごうせいかいろ 23

はんのうじょうけん
1.1 Solvents: Methyl ethyl ketone ;  rt
リファレンス
Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene
, China, , ,

ごうせいかいろ 24

はんのうじょうけん
1.1 Solvents: Acetone ;  40 min, 30 °C
リファレンス
Preparation method of salmeterol xinafoate
, China, , ,

ごうせいかいろ 25

はんのうじょうけん
1.1 Solvents: Methanol ;  25 - 30 °C; 3 h, 0 °C
リファレンス
A method for preparing salmeterol hydroxynaphthoate
, China, , ,

ごうせいかいろ 26

はんのうじょうけん
リファレンス
Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 27

はんのうじょうけん
1.1 Solvents: Acetone ;  30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ;  25 °C → 10 °C; 2 h, 10 °C
リファレンス
Process for preparation of salmeterol
, World Intellectual Property Organization, , ,

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ;  3 h, 70 °C
1.2 Solvents: Ethyl acetate ;  16 h, rt
リファレンス
Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment
, United States, , ,

ごうせいかいろ 29

はんのうじょうけん
1.1 Solvents: Methanol ,  Ethyl acetate
リファレンス
Preparation of salmeterol xinafolate
Anonymous, Research Disclosure, 2006, 506,

ごうせいかいろ 30

はんのうじょうけん
1.1 Solvents: Ethanol ;  rt
リファレンス
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

ごうせいかいろ 31

はんのうじょうけん
リファレンス
Process for the preparation of crystalline salmeterol and its xinafoate salt
, World Intellectual Property Organization, , ,

ごうせいかいろ 32

はんのうじょうけん
リファレンス
Process for preparation of salmeterol xinafoate
, World Intellectual Property Organization, , ,

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
1.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 35

はんのうじょうけん
1.1 Solvents: Nitrobenzene
リファレンス
The carboxylation of naphthols by Kolbe-Schmitt reaction in the homogeneous solution
Yamaguchi, Tatsuaki; et al, Nippon Kagaku Kaishi, 1989, (7), 1164-5

ごうせいかいろ 36

はんのうじょうけん
1.1 Catalysts: Decarboxylase Solvents: Acetonitrile ,  Water ;  24 h, pH 8.5, 30 °C
リファレンス
Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives
Wuensch, Christiane; et al, Organic Letters, 2012, 14(8), 1974-1977

ごうせいかいろ 37

はんのうじょうけん
1.1 Solvents: Dimethylformamide
リファレンス
An efficient carboxylation of 1-naphthols using magnesium methyl carbonate
Cate, Laurence A., Synthesis, 1983, (5), 385-6

ごうせいかいろ 38

はんのうじょうけん
1.1 4 h, 1 atm → 1.1 atm, rt → 160 °C; 1 h, 1.1 - 1.2 atm, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Carboxylation of hydroxy arenes by alkaline metal salts of ethylcarbonic acid
Shalmagambetov, K. M.; et al, Khimicheskaya Tekhnologiya (Moscow, 2011, 12(10), 598-603

ごうせいかいろ 39

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol ,  Silver acetate Catalysts: Palladium diacetate ,  BOC-L-leucine Solvents: 1,2-Dichloroethane ;  5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
リファレンス
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Wang, Yang; et al, Angewandte Chemie, 2015, 54(7), 2255-2259

ごうせいかいろ 40

はんのうじょうけん
1.1 Solvents: 3-Methoxybutanol
リファレンス
Process for preparation of aromatic carboxylic acids by carboxylation of aromatic compounds in alkoxyalkanols as solvents
, European Patent Organization, , ,

ごうせいかいろ 41

はんのうじょうけん
リファレンス
1-Hydroxy-2-naphthoic acid
, Romania, , ,

ごうせいかいろ 42

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Potassium bicarbonate Solvents: Water
リファレンス
Synthesis of menadione
Rao, A. V. Rama; et al, Indian Journal of Chemistry, 1985, (3), 233-5

1-hydroxynaphthalene-2-carboxylic acid Raw materials

1-hydroxynaphthalene-2-carboxylic acid Preparation Products

1-hydroxynaphthalene-2-carboxylic acid 関連文献

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